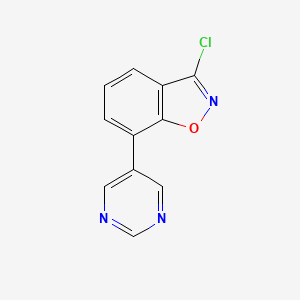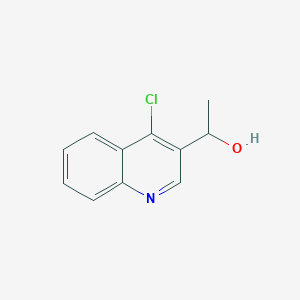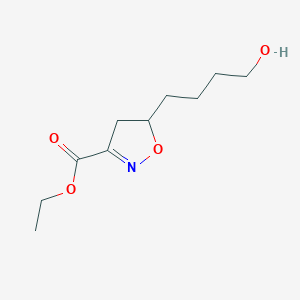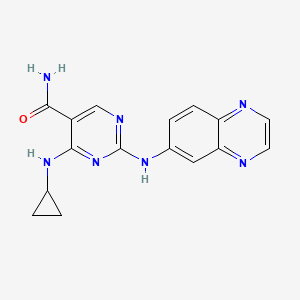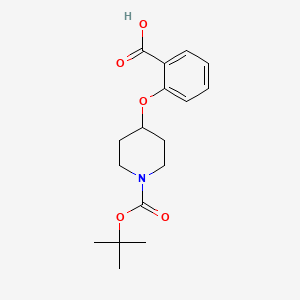![molecular formula C12H13BrO2 B15355325 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone is a chemical compound characterized by its bromine and cyclopropylmethoxy groups attached to a phenyl ring, which is further connected to an ethanone moiety
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound often begins with the bromination of 1-(3-(cyclopropylmethoxy)phenyl)ethanone using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction, where cyclopropylmethanol reacts with 4-bromophenol under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclopropylmethoxy group introduction reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-[4-hydroxy-3-(cyclopropylmethoxy)phenyl]ethanone.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: this compound can be oxidized to 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]ethanoic acid.
Reduction: Reduction can yield 1-[4-hydroxy-3-(cyclopropylmethoxy)phenyl]ethanone.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but lacks the ethanone group.
1-Bromo-4-(cyclopropylmethoxy)benzene: Similar but with a different position of the bromine atom.
1-(3-(Cyclopropylmethoxy)phenyl)ethanone: Lacks the bromine atom.
These compounds share structural similarities but differ in functional groups and positions, leading to variations in their chemical properties and applications.
特性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)10-4-5-11(13)12(6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
InChIキー |
WTYILCKNDZBYLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)Br)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


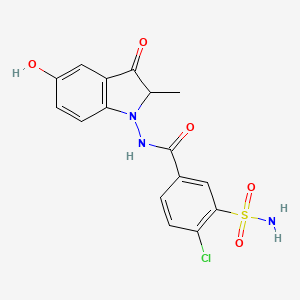
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
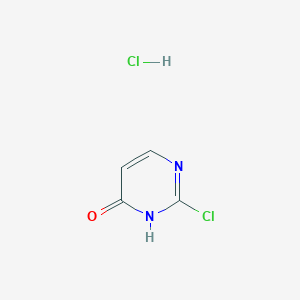
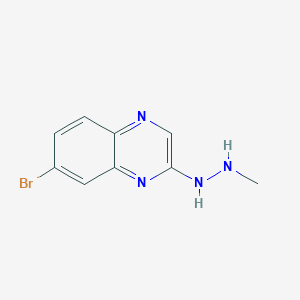
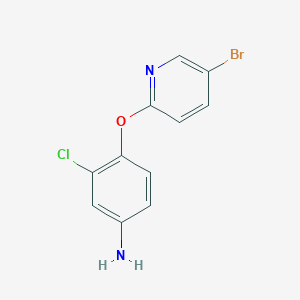

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
